molecular formula C12H15ClN2O B1455378 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide CAS No. 1354958-83-0

2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide

Cat. No.: B1455378
CAS No.: 1354958-83-0
M. Wt: 238.71 g/mol
InChI Key: PTXOWJMPCITEGY-UHFFFAOYSA-N
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Description

2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted indole ring and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with N,N-dimethylacetamide in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of N,N-dimethylacetamide derivatives with reduced carbonyl groups.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide: Similar structure with a bromo substituent instead of chloro.

    2-(5-methyl-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide: Similar structure with a methyl substituent instead of chloro.

Uniqueness

2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-15(2)12(16)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6,8,14H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXOWJMPCITEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Reactant of Route 2
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Reactant of Route 3
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Reactant of Route 4
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Reactant of Route 5
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Reactant of Route 6
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide

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